1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine
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Overview
Description
1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-bromo-1H-1,2,4-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazine and triazole rings imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with piperazine. One common method includes the nucleophilic substitution reaction where 5-bromo-1H-1,2,4-triazole is reacted with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
- Substituted triazoles, depending on the nucleophile used.
- Oxidized or reduced derivatives of the triazole ring.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antifungal, antibacterial, or anticancer activities.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in receptor binding studies.
Material Science: It is utilized in the development of new materials with specific electronic or photonic properties.
Industry: The compound is used in the synthesis of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
5-Bromo-1H-1,2,4-triazole: A simpler analog without the piperazine ring.
1-(1H-1,2,4-Triazol-3-yl)piperazine: Lacks the bromine substituent on the triazole ring.
1-(5-Chloro-1H-1,2,4-triazol-3-yl)piperazine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine is unique due to the presence of both the bromine atom and the piperazine ring. The bromine atom can participate in various substitution reactions, providing a versatile handle for further functionalization. The piperazine ring enhances the compound’s solubility and bioavailability, making it a valuable intermediate in drug design and development.
Properties
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN5/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRTTBKEGQYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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